2,3-Dihydroxypropyl triacontanoate
Description
2,3-Dihydroxypropyl triacontanoate is a monoglyceride composed of a triacontanoic acid (a saturated 30-carbon fatty acid) esterified to the 2,3-dihydroxypropyl moiety (glycerol backbone). This compound is identified as a constituent of the lipophilic extractives in wheat straw, where it exists as part of a homologous series of monoglycerides ranging from C14 (tetradecanoate) to C30 (triacontanoate) . Its structure confers hydrophobic properties, typical of wax esters, which play roles in plant cuticle formation and water retention. Notably, it is characterized by a high even-over-odd carbon chain preference in wheat straw, suggesting biosynthetic selectivity for even-numbered fatty acids .
Properties
CAS No. |
307306-48-5 |
|---|---|
Molecular Formula |
C33H66O4 |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
2,3-dihydroxypropyl triacontanoate |
InChI |
InChI=1S/C33H66O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-33(36)37-31-32(35)30-34/h32,34-35H,2-31H2,1H3 |
InChI Key |
MLGMWWAJQYZVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl triacontanoate typically involves the esterification of triacontanoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dihydroxypropyl triacontanoate may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of immobilized catalysts can also enhance the reaction efficiency and allow for easier separation of the product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl triacontanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
2,3-Dihydroxypropyl triacontanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl triacontanoate involves its interaction with lipid bilayers and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. Additionally, it may serve as a substrate for lipases, leading to the release of fatty acids and glycerol derivatives that can participate in various metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 2,3-dihydroxypropyl triacontanoate and analogous compounds:
Key Comparison Points
Fatty Acid Chain Length and Saturation
- Chain Length: Longer chains (e.g., C30, C35, C37) exhibit higher melting points and greater hydrophobicity, enhancing their role in waterproofing plant surfaces. For example, 2,3-dihydroxypropyl triacontanoate (C30) in wheat straw contributes to cuticular wax rigidity, while shorter analogs like 2,3-dihydroxypropyl tetradecanoate (C14) are more fluid . Odd-numbered chains (e.g., C35, C37) are rare in wheat straw but prevalent in Alpinia nigra, suggesting species-specific biosynthesis .
Hydroxyl Group Positioning
- 2,3 vs. 1,3 Substitution: The 2,3-dihydroxypropyl configuration (common in wheat straw and fungal esters) allows for symmetric esterification, optimizing molecular packing in waxes. The 1,3-dihydroxypropyl isomer (e.g., pentatriacontanoic acid 1,3-dihydroxypropyl ester) may alter hydrogen-bonding patterns, affecting solubility and interaction with biological membranes .
Research Findings and Implications
- Biosynthetic Pathways : The predominance of even-chain esters in wheat straw suggests enzymatic preference for acetyl-CoA elongation, whereas odd-chain esters in Alpinia nigra may involve alternative substrates .
- Ecological Adaptations : Longer chains (C35–C37) in Alpinia nigra could enhance drought resistance, while unsaturated fungal esters may mediate host-microbe interactions .
- Technical Applications : The thermal stability of C30–C37 esters supports their use in biodegradable plastics and surfactants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
